REACTION_CXSMILES
|
CO[C:3]([C:5]1[C:6](=[O:18])[N:7]([CH3:17])[C:8]2[C:13]([C:14]=1[OH:15])=[C:12]([Cl:16])[CH:11]=[CH:10][CH:9]=2)=[O:4].[CH2:19]([NH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH3:20].CCCCCCC>CO>[CH3:20][CH2:19][N:21]([C:3]([C:5]1[C:6](=[O:18])[N:7]([CH3:17])[C:8]2[CH:9]=[CH:10][CH:11]=[C:12]([Cl:16])[C:13]=2[C:14]=1[OH:15])=[O:4])[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C(N(C2=CC=CC(=C2C1O)Cl)C)=O
|
Name
|
|
Quantity
|
2.44 (± 0.44) mL
|
Type
|
reactant
|
Smiles
|
C(C)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Laquinimod acid was prepared
|
Type
|
DISTILLATION
|
Details
|
distilled off during 6 hours and 35 minutes
|
Duration
|
35 min
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the crystals were washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(C=1C=CC=CC1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.94 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |